3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
This compound, also known as methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a chemical with the CAS Number: 929626-17-5 . It has a molecular weight of 276.14 and is typically in solid form . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 . This indicates that the compound has a complex structure with multiple functional groups, including a boronate ester and a benzoate group.It is a solid at room temperature . The compound’s refractive index is 1.396 , and it has a density of 0.882 g/mL at 25 °C .
Scientific Research Applications
Synthesis and Crystallography
Synthesis and Structural Analysis : Compounds closely related to 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile have been synthesized and analyzed using various spectroscopic techniques and X-ray diffraction. These studies help in understanding the molecular and crystal structures of such compounds, contributing to the knowledge of boronic acid ester intermediates with benzene rings (Wu, Chen, Chen, & Zhou, 2021).
Density Functional Theory (DFT) Studies : The molecular structures of similar compounds have been optimized using DFT calculations, showing consistency with the crystal structures obtained through X-ray diffraction. This provides insights into their geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals (Huang et al., 2021).
Chemical Synthesis and Reactions
Palladium-Catalyzed Borylation : Research has been conducted on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation. This method is particularly effective for arylbromides with sulfonyl groups, contributing to the synthesis of complex organic molecules (Takagi & Yamakawa, 2013).
Microwave-Assisted Boronate Ester Formation : A microwave-assisted synthesis approach has been developed for N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, indicating a convenient method for the preparation of such compounds (Rheault, Donaldson, & Cheung, 2009).
Applications in Sensing and Imaging
Fluorescence Probes for Hydrogen Peroxide Detection : Boronate-based fluorescence probes, including compounds with a 3,2-dioxaborolan-2-yl group, have been synthesized for detecting hydrogen peroxide. These probes show potential for applications in biomedical and environmental sensing (Lampard et al., 2018).
Radioligands for PET Imaging : Certain analogues of this compound have been identified as potential radioligands for positron emission tomography (PET) imaging, especially in the study of metabotropic glutamate receptor subtype 5 in the brain (Shimoda et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures are known to participate in borylation reactions, where they interact with other molecules to form new bonds .
Biochemical Pathways
It’s known that similar compounds are used in organic synthesis, suggesting that they may play a role in various chemical reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and soluble in organic solvents such as chloroform, ether, and dichloromethane .
Result of Action
It’s known that similar compounds are used as reagents and catalysts in organic synthesis, suggesting that they may facilitate the formation of new chemical bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal conditions but may hydrolyze in a humid environment . It’s also recommended to be stored in a dark place, sealed, and dry .
Biochemical Analysis
Biochemical Properties
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. The interaction between this compound and palladium catalysts is crucial for the efficiency of these reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s boronic ester group allows it to form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been observed to affect cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular machinery. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical and biomedical applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its role in biochemical reactions and its potential therapeutic effects .
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOWRQHPEDTPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732323 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220219-59-9 | |
Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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